N-(6-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)pyridazin-3-yl)propionamide
Description
N-(6-((2-(2,4-Dimethylphenyl)-2-oxoethyl)thio)pyridazin-3-yl)propionamide is a heterocyclic compound featuring a pyridazine core substituted with a thioether-linked 2-(2,4-dimethylphenyl)-2-oxoethyl group and a propionamide moiety. While direct synthesis or bioactivity data for this compound are absent in the provided evidence, its structural analogs (e.g., pyrimidinones and triazines) are documented in pesticidal and UV-absorbing contexts, implying possible utility in similar domains .
Properties
IUPAC Name |
N-[6-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-4-16(22)18-15-7-8-17(20-19-15)23-10-14(21)13-6-5-11(2)9-12(13)3/h5-9H,4,10H2,1-3H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFMEMJPRPSLGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(C=C1)SCC(=O)C2=C(C=C(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)pyridazin-3-yl)propionamide typically involves multiple steps. One common synthetic route starts with the preparation of the pyridazine ring, followed by the introduction of the thioether linkage and the propionamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Preparation of Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones.
Introduction of Thioether Linkage: The thioether linkage is introduced by reacting the pyridazine derivative with a 2,4-dimethylphenyl thioester under controlled conditions.
Formation of Propionamide Group: The final step involves the acylation of the pyridazine-thioether intermediate with propionyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(6-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)pyridazin-3-yl)propionamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the 2-oxoethyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The propionamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles (e.g., amines, alcohols) in the presence of a base
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Substituted amides or other derivatives depending on the nucleophile used
Scientific Research Applications
N-(6-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)pyridazin-3-yl)propionamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(6-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)pyridazin-3-yl)propionamide involves its interaction with specific molecular targets and pathways. The compound’s thioether and propionamide groups allow it to bind to enzymes and receptors, potentially inhibiting their activity. This binding can lead to alterations in cellular processes, such as cell cycle progression and apoptosis, making it a candidate for anticancer research.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related molecules from the evidence, focusing on core scaffolds, substituents, physical properties, and applications.
Table 1: Structural and Physicochemical Comparison
Key Observations
Core Heterocycles: The target compound’s pyridazine core differs from pyrimidinones (2b, 2c) and triazolo-pyrimidines (flumetsulam). Pyrimidinones (2b, 2c) exhibit high melting points (>218°C), suggesting strong intermolecular interactions (e.g., hydrogen bonding via amide/oxo groups), which the target compound may share due to its propionamide substituent .
Substituent Effects :
- The 2,4-dimethylphenyl group in the target compound contrasts with nitrophenyl substituents in 2b/2c. Nitro groups enhance electron-withdrawing effects, possibly increasing stability but reducing solubility compared to dimethylphenyl .
- The propionamide moiety may improve water solubility relative to methoxyacetamide (oxadixyl) or sulfonamide (flumetsulam), influencing bioavailability in agrochemical formulations .
Synthetic Feasibility :
- High yields (>82%) for 2b/2c suggest efficient thioether formation protocols, which could apply to the target compound’s synthesis. However, steric hindrance from the 2,4-dimethylphenyl group might require optimized reaction conditions .
Conversely, structural parallels to oxadixyl and flumetsulam suggest pesticidal activity, possibly as a fungicide or herbicide .
Biological Activity
N-(6-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)pyridazin-3-yl)propionamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research, including data tables and case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and structure, which includes a pyridazine ring, a thioether group, and a propionamide moiety. The presence of the 2,4-dimethylphenyl group contributes to its lipophilicity and may influence its biological interactions.
Molecular Formula
- Molecular Formula : C18H22N4O2S
- Molecular Weight : 358.46 g/mol
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For example, thiazole and pyridazine derivatives have been studied for their ability to inhibit cancer cell proliferation.
Case Study: Antitumor Effects
A study involving thiazole-linked compounds demonstrated that specific substitutions on the phenyl ring significantly enhanced cytotoxic activity against various cancer cell lines. The presence of electron-withdrawing groups was crucial for increasing antiproliferative effects .
Anticonvulsant Activity
Some derivatives of pyridazine have shown promising anticonvulsant properties. For instance, a related compound demonstrated effective seizure protection in animal models, suggesting that modifications to the pyridazine structure could yield similar results for this compound .
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Enzyme Activity : Compounds similar to this compound have been shown to inhibit specific enzymes involved in tumor growth.
- Modulation of Signal Transduction Pathways : It may interfere with pathways such as the JAK/STAT signaling pathway, which is often dysregulated in cancers .
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
